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Compound of Interest

Compound Name: Quinate

Cat. No.: B15560254

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and methodologies for the isolation and
characterization of quinate-metabolizing enzymes. These enzymes are crucial in the shikimate
and quinate pathways, which are essential for the biosynthesis of aromatic compounds in
plants, bacteria, and fungi, making them attractive targets for drug development.

Introduction to Quinate Metabolism

Quinate metabolism is intricately linked to the shikimate pathway, a central route for the
synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential
compounds. The key enzymes in quinate metabolism catalyze the interconversion of quinate
and intermediates of the shikimate pathway. The primary enzymes of focus in these protocols
are:

e Quinate Dehydrogenase (QDH; EC 1.1.1.24): Catalyzes the reversible NAD(P)+-dependent
oxidation of quinate to 3-dehydroquinate.[1][2][3]

o 3-Dehydroquinate Dehydratase (DQD; EC 4.2.1.10): Catalyzes the dehydration of 3-
dehydroquinate to 3-dehydroshikimate. This enzyme is a key link to the shikimate pathway.

[415][6]

¢ Quinate Hydrolyase (or Quinate Dehydratase): Converts quinate directly to shikimate.[7][8]
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The isolation and characterization of these enzymes are fundamental to understanding their
structure, function, and potential as targets for antimicrobial agents or for biotechnological
applications.

Data Presentation: Purification of Quinate-
Metabolizing Enzymes

The following tables summarize quantitative data from published purification protocols for
various quinate-metabolizing enzymes.

Table 1: Purification of Quinate Hydrolyase from Pisum sativum (Pea) Roots

o Total Total Specific L
Purification . L L Purification .
Protein Activity Activity Yield (%)
Step . . (-fold)
(mg) (units) (units/img)
Crude Extract 2160 10.8 0.005 1 100
Ammonium
Sulfate (35- 540 8.1 0.015 3 75
60%)
BSA-Affinity
Chromatogra 0.8 6.5 8.1 1620 60
phy

Data adapted from Leuschner et al., 1995. A unit of activity is defined as the amount of enzyme
that catalyzes the formation of 1 pmol of shikimate per minute.

Table 2: Purification of 3-Dehydroquinate Dehydratase from Amycolatopsis methanolica
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o Total Total Specific o
Purification . o o Purification ]
Protein Activity Activity Yield (%)
Step . . (-fold)
(mg) (units) (units/mg)
Crude Extract 1250 150 0.12 1 100
Anion
Exchange 45 112 2.5 21 75
(Mono Q)
Hydrophobic
. 5.2 78 15 125 52
Interaction
Size
] 0.3 61.5 205 1708 41
Exclusion

Data adapted from Euverink et al., 1995. A unit of activity is defined as the amount of enzyme

that catalyzes the formation of 1 umol of 3-dehydroshikimate per minute.

Table 3: Purification of Recombinant Quinate Dehydrogenase (Poptr2) from Populus

trichocarpa

. Total Total Specific .
Purification . o o Purification ]
Protein Activity Activity Yield (%)
Step . . (-fold)
(mg) (units) (units/mg)
Crude Lysate 150 300 2.0 1 100
Ni-NTA
Affinity
12 264 22.0 11 88
Chromatogra
phy
Size
Exclusion
8 200 25.0 125 67
Chromatogra
phy
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This table is a representative example based on typical purification schemes for His-tagged
recombinant proteins as described in various sources.[1][9][10] A unit of activity is defined as
the amount of enzyme that catalyzes the formation of 1 umol of NADPH per minute.

Experimental Protocols
Protocol 1: Isolation and Purification of Recombinant
His-tagged Quinate Dehydrogenase (QDH)

This protocol describes the expression and purification of a His-tagged quinate
dehydrogenase from an E. coli expression system.

1. Gene Expression and Cell Culture

o Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET series) containing the
QDH gene fused to a polyhistidine tag.

 Inoculate a 10 mL Luria-Bertani (LB) medium containing the appropriate antibiotic with a
single colony and grow overnight at 37°C with shaking.

o Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic.

o Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches
0.6-0.8.[10]

 Induce protein expression by adding isopropyl--D-thiogalactopyranoside (IPTG) to a final
concentration of 0.5-1 mM.[10][11]

o Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to
enhance protein solubility.[10]

o Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[11] The cell pellet can
be stored at -80°C.

2. Cell Lysis

o Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCI, pH 8.0, 300
mM NaCl, 10 mM imidazole, 1 mM DTT).[9]

o Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for
a total of 5-10 minutes, or until the suspension is no longer viscous.

o Centrifuge the lysate at 13,000 x g for 30 minutes at 4°C to pellet cell debris.[9][10] Collect
the supernatant, which contains the soluble protein fraction.

3. Affinity Chromatography (Ni-NTA)
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o Equilibrate a Ni-NTA agarose column (e.g., 5 mL) with 10 column volumes of lysis buffer.

» Load the cleared lysate onto the column at a slow flow rate (e.g., 1 mL/min).

e Wash the column with 10-15 column volumes of wash buffer (lysis buffer containing 20-40
mM imidazole) to remove non-specifically bound proteins.[9]

o Elute the His-tagged QDH with 5 column volumes of elution buffer (lysis buffer containing
250-300 mM imidazole).[9]

e Collect fractions and analyze them by SDS-PAGE to identify those containing the purified
protein.

4. Size Exclusion Chromatography (Gel Filtration) - Polishing Step

e Pool the fractions containing the purified QDH and concentrate them using an appropriate
ultrafiltration device (e.g., Amicon Ultra with a 10 kDa MWCO).

o Equilibrate a size exclusion chromatography column (e.g., HiPrep Sephacryl S-300 HR) with
a suitable buffer (e.g., 40 mM Tris-HCI, pH 8.0, 150 mM NacCl).[9][10]

e Load the concentrated protein onto the column.

» Elute the protein with the equilibration buffer and collect fractions.

e Analyze fractions by SDS-PAGE for purity. Pool the purest fractions, determine the protein
concentration (e.g., using the Bradford assay), and store at -80°C in aliquots with 10-20%
glycerol.

Protocol 2: Spectrophotometric Assay for Quinate
Dehydrogenase (QDH) Activity

This assay measures the activity of QDH by monitoring the production of NADPH or NADH at
340 nm.

1. Reagents

Assay Buffer: 75 mM Trizma base-HCI, pH 8.5.[1]
Substrate: 100 mM Quinate stock solution.
Cofactor: 10 mM NADP+ or NAD+ stock solution.
Purified enzyme solution.

2. Procedure

In a 1 mL cuvette, combine the following:
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e 850 uL of Assay Buffer

e 50 pL of 10 mM NADP+ (final concentration 0.5 mM)
e X pL of purified enzyme (e.g., 1-10 ug)

 Distilled water to a final volume of 950 pL.

e Mix gently and incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

« Initiate the reaction by adding 50 uL of 100 mM quinate (final concentration 5 mM).[1]

o Immediately measure the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes)
using a spectrophotometer. The rate should be linear.

o Calculate the enzyme activity using the Beer-Lambert law (¢ for NADPH/NADH at 340 nm is
6220 M~1cm™1).
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Caption: Relationship between the Shikimate and Quinate metabolic pathways.
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Caption: General workflow for recombinant QDH purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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